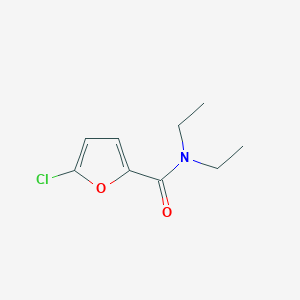
N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. DMXAA was first identified as a potential anti-cancer agent in the late 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
作用機序
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor cell death. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has also been shown to induce tumor cell death through a process known as apoptosis.
Biochemical and Physiological Effects
N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which are involved in the immune response. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has also been shown to induce tumor cell death through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
実験室実験の利点と制限
N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has a number of advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively studied in preclinical models. However, there are also some limitations to using N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide in lab experiments. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has a relatively short half-life in the body, which can make it difficult to achieve consistent results. Additionally, N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to have toxicity in some animal models, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide. One area of interest is the development of combination therapies that incorporate N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of new formulations of N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide that can improve its pharmacokinetic properties and reduce toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide and to identify biomarkers that can predict its efficacy in different cancer types.
合成法
N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with 3,3-dimethylbut-2-en-1-ol, followed by oxidation and amidation. Another common synthesis method involves the reaction of 2,3-dichloropyridine with 3,3-dimethylbut-2-en-1-ol, followed by oxidation and amidation.
科学的研究の応用
N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, colon, and prostate cancer. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has also been shown to enhance the anti-tumor activity of other cancer treatments, such as radiation therapy and chemotherapy.
特性
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(14(2,3)4)16(6)13(18)11-7-8-15(5)12(17)9-11/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBZKHHKBQKCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC(=O)N(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)

![[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7510149.png)
![(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7510154.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B7510179.png)
![1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7510200.png)




![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)
